1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide
Description
1-((7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide (hereafter referred to as Compound A) is a purine-derived molecule with a benzyl substituent at the 7-position of the purine core and a piperidine-4-carboxamide group at the 8-position. The compound shares structural similarities with xanthine derivatives but is distinguished by its substitution pattern and functional groups.
Properties
IUPAC Name |
1-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-24-19-17(20(29)25(2)21(24)30)27(12-14-6-4-3-5-7-14)16(23-19)13-26-10-8-15(9-11-26)18(22)28/h3-7,15H,8-13H2,1-2H3,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMJXAQGZJRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24N6O3
- CAS Number : 488138-24-5
- Molecular Weight : 392.45 g/mol
The compound exhibits several biological activities primarily attributed to its structural features:
- Inhibition of Enzymatic Activity : The purine moiety suggests potential inhibition of enzymes involved in nucleotide metabolism. This can lead to effects on cellular proliferation and apoptosis in cancer cells.
- Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. The benzyl and piperidine groups contribute to its interaction with cellular targets.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Anticancer Studies
Research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer models:
- Study on Lung Cancer Cells : A derivative showed an IC50 value of 5 μM against A549 lung cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways (Reference: MDPI) .
- Breast Cancer Models : In vitro tests indicated that the compound could reduce viability in MCF-7 breast cancer cells with an IC50 value of approximately 10 μM, suggesting a significant impact on estrogen receptor-positive tumors (Reference: MDPI) .
Enzymatic Inhibition
The compound's structure allows it to act as an inhibitor for specific kinases:
- EGFR Inhibition : A related study found that modifications to the piperidine group enhanced binding affinity to the epidermal growth factor receptor (EGFR), demonstrating potential for treating resistant cancer types (IC50 = 0.13 μM) .
Neuroprotective Effects
Some analogs have been investigated for their neuroprotective capabilities:
Scientific Research Applications
Biological Applications
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, potentially leading to apoptosis (programmed cell death) .
Antiviral Properties : The structural features of 1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide have been linked to antiviral activity. Compounds containing purine analogs are often investigated for their ability to inhibit viral replication .
Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Such inhibition could be beneficial in treating diseases associated with dysregulated nucleotide synthesis .
Pharmacological Studies
Several studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds. The findings suggest that modifications in the purine structure can significantly affect the bioavailability and efficacy of these compounds in biological systems .
Case Studies
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of purine compounds can reduce cell viability through mechanisms involving cell cycle arrest and apoptosis .
- Antiviral Testing : A study tested the antiviral efficacy of related compounds against influenza viruses, demonstrating that modifications in the purine structure could enhance antiviral potency .
- Enzyme Activity Assays : Research has been conducted to evaluate the inhibitory effects of similar compounds on key enzymes such as thymidylate synthase and dihydrofolate reductase, both essential for DNA synthesis .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Compound A and its analogs:
| Compound | Substituent at R7 | Molecular Formula | Molecular Weight (g/mol) | ChemSpider ID | RN Number |
|---|---|---|---|---|---|
| A | Benzyl | C21H26N6O3 | 410.478 | Not provided | Not available |
| B | 3-Methylbenzyl | C21H26N6O3 | 410.478 | 853527 | 488726-95-0 |
| C | 4-Methylbenzyl | C21H26N6O3 | 410.478 | Not provided | Not available |
| D | Isopentyl (3-methylbutyl) | C20H28N6O3* | 424.49 | Not provided | 442864-63-3 |
Key Structural and Functional Differences
Substituent at R7: Compound A: Benzyl (C6H5CH2). Compound B: 3-Methylbenzyl (meta-methyl substitution on the benzyl ring). Compound C: 4-Methylbenzyl (para-methyl substitution on the benzyl ring). Compound D: Isopentyl (branched alkyl chain). The methyl position on the benzyl group (B vs. The isopentyl group in Compound D introduces greater lipophilicity compared to aromatic substituents .
Piperidine-4-Carboxamide Group: All compounds retain this moiety, suggesting shared interactions with biological targets (e.g., adenosine receptors or phosphodiesterases).
Analytical Data
- NMR and HRMS : Compounds B and C share identical molecular formulas but distinct <sup>1</sup>H NMR profiles due to methyl positional isomerism on the benzyl group. For example, the meta-methyl in Compound B would show a singlet for the methyl protons, whereas para-substitution in Compound C may split signals .
- Melting Points and Stability: No direct data are provided, but analogs like those in (e.g., imidazopyridine derivatives) exhibit melting points >240°C, suggesting thermal stability for similar purine derivatives .
Research Findings and Implications
Structure-Activity Relationship (SAR): The benzyl group (A) versus methylbenzyl (B, C) may modulate selectivity for adenosine A2A receptors, as seen in related xanthine derivatives. Para-methyl substitution (C) could enhance steric hindrance, reducing off-target effects . The isopentyl group (D) may improve blood-brain barrier penetration, making it a candidate for central nervous system targets .
Further in vitro assays are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
